molecular formula C21H24N2O2 B11142498 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-methylpropyl)acetamide

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-methylpropyl)acetamide

Cat. No.: B11142498
M. Wt: 336.4 g/mol
InChI Key: JKTVPPTVLONLIF-UHFFFAOYSA-N
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Description

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-methylpropyl)acetamide is a synthetic organic compound with the molecular formula C21H24N2O2 and a molecular weight of 336.43 g/mol . This compound is characterized by the presence of an indole ring substituted with a benzyloxy group and an acetamide moiety.

Preparation Methods

The synthesis of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-methylpropyl)acetamide typically involves the following steps:

Chemical Reactions Analysis

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-methylpropyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-methylpropyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-methylpropyl)acetamide can be compared with similar compounds such as:

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-(2-methylpropyl)-2-(6-phenylmethoxyindol-1-yl)acetamide

InChI

InChI=1S/C21H24N2O2/c1-16(2)13-22-21(24)14-23-11-10-18-8-9-19(12-20(18)23)25-15-17-6-4-3-5-7-17/h3-12,16H,13-15H2,1-2H3,(H,22,24)

InChI Key

JKTVPPTVLONLIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CN1C=CC2=C1C=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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